A Senior Application Scientist's Guide to 4-Boc-3-cyclopropyl-morpholine
A Senior Application Scientist's Guide to 4-Boc-3-cyclopropyl-morpholine
Abstract
This technical guide provides a comprehensive overview of tert-butyl 3-cyclopropylmorpholine-4-carboxylate, commonly known as 4-Boc-3-cyclopropyl-morpholine (CAS No: 1414958-23-8).[1] This document delves into the strategic importance of this heterocyclic scaffold in modern medicinal chemistry, detailing its physicochemical properties, a well-reasoned synthetic pathway with in-depth procedural explanations, and its applications in drug discovery. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique structural and functional attributes of cyclopropyl-substituted morpholines to design next-generation therapeutics.
Introduction: The Strategic Value of the Cyclopropyl-Morpholine Scaffold
In the landscape of contemporary drug discovery, the morpholine heterocycle is a privileged structure, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[2] Its presence can improve aqueous solubility, modulate pKa, and provide favorable interactions with biological targets, contributing to an improved pharmacokinetic profile.[2] The introduction of a cyclopropyl group, a small, strained carbocycle, further imparts a unique set of properties. The cyclopropyl moiety is known to increase metabolic stability, enhance potency, and introduce conformational rigidity, which can lock a molecule into a bioactive conformation.
The combination of these two motifs in 4-Boc-3-cyclopropyl-morpholine creates a chiral building block of significant interest. The Boc (tert-butoxycarbonyl) protecting group offers a stable yet readily cleavable handle for subsequent synthetic transformations, making it an ideal intermediate for constructing complex molecular architectures. This guide will explore the synthesis and utility of this valuable compound.
Physicochemical and Structural Characteristics
A thorough understanding of a molecule's physical and chemical properties is fundamental to its application in research and development. The key characteristics of 4-Boc-3-cyclopropyl-morpholine are summarized below.
| Property | Value | Source |
| CAS Number | 1414958-23-8 | [1] |
| Molecular Formula | C₁₂H₂₁NO₃ | [1] |
| Molecular Weight | 227.30 g/mol | [1] |
| Appearance | Typically a colorless to pale yellow oil or solid | General Knowledge |
| SMILES Code | O=C(N1C(C2CC2)COCC1)OC(C)(C)C | [1] |
| Boiling Point | Not readily available (high boiling point expected) | N/A |
| Solubility | Soluble in organic solvents like Dichloromethane, Ethyl Acetate, Methanol | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area | General Knowledge |
Note: Some physical properties like boiling point and melting point are not consistently reported in publicly available literature and may vary based on purity.
Synthesis of 4-Boc-3-cyclopropyl-morpholine: A Proposed Protocol
Synthetic Workflow Overview
The proposed synthesis initiates with a commercially available starting material, which is converted to a key amino alcohol intermediate. This intermediate then undergoes cyclization to form the morpholine ring, followed by Boc protection.
Caption: Proposed synthetic workflow for 4-Boc-3-cyclopropyl-morpholine.
Detailed Experimental Protocol
Step 1: Synthesis of (R)-2-(1-cyclopropyl-3-hydroxypropan-2-yl)isoindoline-1,3-dione
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Rationale: This step establishes the cyclopropylmethylamine backbone. The use of a Grignard reagent with a copper catalyst allows for a regioselective opening of the epoxide. The phthalimide group serves as a robust protecting group for the amine.
-
Procedure:
-
To a stirred solution of (R)-2-(oxiran-2-ylmethyl)isoindoline-1,3-dione (1.0 eq) and copper(I) cyanide (0.1 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -20 °C, add cyclopropylmagnesium bromide (1.2 eq, 1.0 M solution in THF) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amino alcohol intermediate.
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Step 2: Synthesis of (R)-1-amino-3-cyclopropylpropan-2-ol
-
Rationale: The phthalimide group is removed to liberate the primary amine, which is necessary for the subsequent cyclization step. Hydrazine hydrate is the standard reagent for this deprotection.
-
Procedure:
-
Dissolve the product from Step 1 (1.0 eq) in ethanol.
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Add hydrazine hydrate (5.0 eq) and heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter off the resulting precipitate (phthalhydrazide).
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Concentrate the filtrate under reduced pressure to obtain the crude amino alcohol, which can often be used in the next step without further purification.
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Step 3: Synthesis of (R)-3-cyclopropylmorpholin-5-one
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Rationale: This two-part step first involves acylation of the amine with chloroacetyl chloride, followed by an intramolecular Williamson ether synthesis (cyclization) to form the morpholinone ring. A strong base like sodium hydride is used to deprotonate the hydroxyl group for the cyclization.
-
Procedure:
-
Dissolve the amino alcohol from Step 2 (1.0 eq) in dichloromethane (DCM) with potassium carbonate (2.0 eq).
-
Cool the mixture to 0 °C and add chloroacetyl chloride (1.1 eq) dropwise. Stir at room temperature for 3 hours.
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Filter the mixture and concentrate the filtrate.
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Dissolve the resulting crude chloroacetamide in anhydrous THF and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
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Stir the reaction at room temperature for 12 hours.
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Carefully quench with water and extract with ethyl acetate. Dry the organic layer and concentrate to yield the morpholinone.
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Step 4: Synthesis of 4-Boc-3-cyclopropyl-morpholine
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Rationale: The morpholinone is reduced to the morpholine using a reducing agent like borane. The secondary amine is then protected with the Boc group to yield the final product, which is stable and suitable for further synthetic manipulations.
-
Procedure:
-
To a solution of the morpholinone from Step 3 (1.0 eq) in anhydrous THF, add borane-THF complex (2.5 eq, 1.0 M solution in THF) dropwise at 0 °C.
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Heat the mixture to reflux for 6 hours.
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Cool to 0 °C and quench by the slow addition of methanol, followed by 4M HCl.
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Stir for 1 hour, then basify with aqueous NaOH and extract with DCM. Concentrate the organic layers to get the crude morpholine.
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Dissolve the crude morpholine in DCM. Add triethylamine (1.5 eq) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).
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Stir at room temperature for 12 hours.
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Wash the reaction mixture with water and brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 4-Boc-3-cyclopropyl-morpholine.
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Applications in Drug Discovery
The 3-cyclopropyl-morpholine scaffold is a valuable building block in the synthesis of various therapeutic agents. Its incorporation is often aimed at improving metabolic stability and binding affinity.
-
As a Bioisostere: The cyclopropyl group can act as a bioisostere for other groups like isopropyl or tert-butyl, offering a similar steric profile but with different electronic properties and metabolic stability. This can be advantageous in overcoming metabolic liabilities associated with alkyl groups.
-
Inhibitors of Enzymes: The constrained nature of the cyclopropyl group and the hydrogen bonding capabilities of the morpholine oxygen make this scaffold suitable for designing enzyme inhibitors, where precise positioning of functional groups within an active site is critical.[5][6]
-
CNS-Active Agents: Morpholine-containing compounds are well-represented in drugs targeting the central nervous system (CNS). The physicochemical properties of the morpholine ring can help modulate blood-brain barrier permeability. The addition of a lipophilic cyclopropyl group can further enhance this property.
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Anticancer and Antiviral Agents: The morpholine moiety is a key component in several approved anticancer and antiviral drugs.[7] The 3-cyclopropyl variant serves as a valuable intermediate for the development of new analogues in these therapeutic areas.
Safety and Handling
While a specific safety data sheet (SDS) for 4-Boc-3-cyclopropyl-morpholine is not widely available, hazard information can be inferred from related structures, such as morpholine and its derivatives.
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General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[8] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid contact with skin and eyes and avoid inhalation of vapors.[9]
-
Hazards of the Deprotected Core (3-cyclopropylmorpholine): The deprotected analogue is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation.[10]
-
Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste.
Conclusion
4-Boc-3-cyclopropyl-morpholine is a strategically important chiral building block for medicinal chemistry and drug discovery. Its synthesis, while multi-step, relies on well-established and reliable chemical transformations. The unique combination of the versatile morpholine ring and the metabolically robust cyclopropyl group provides a scaffold with desirable physicochemical and pharmacological properties. This guide provides a foundational understanding of this compound, offering a practical synthetic approach and highlighting its potential for the development of novel therapeutics.
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